CI-1040 is a small molecule that has been investigated for its potential to inhibit the growth of various cancers. Its mechanism of action involves targeting a cellular signaling pathway known as the Mitogen-Activated Protein Kinase (MAPK) pathway []. This pathway is involved in regulating cell growth and proliferation [].
CI-1040 acts as a specific inhibitor of MEK1 and MEK2, two enzymes within the MAPK pathway [, ]. By inhibiting these enzymes, CI-1040 disrupts the normal signaling cascade, potentially leading to the arrest of cell growth [, ].
CI-1040, also known as PD184352, is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK), specifically targeting MEK1 and MEK2. This compound belongs to the class of benzhydroxamate derivatives and is primarily known for its role in inhibiting the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. The inhibition of this pathway by CI-1040 leads to significant effects on various cellular processes, including apoptosis and cell cycle regulation .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically performed under controlled conditions to optimize yield and selectivity .
CI-1040 exhibits significant biological activity through its mechanism of action as a noncompetitive MEK inhibitor. It effectively disrupts the MAPK/ERK signaling pathway, leading to:
The synthesis of CI-1040 involves a multi-step process that includes the formation of a benzhydroxamate derivative. Key steps in the synthesis are:
Industrial production methods mirror these synthetic routes but are scaled for efficiency and quality assurance using automated systems .
CI-1040 has been primarily explored for its potential therapeutic applications in oncology. Its main applications include:
Studies have shown that CI-1040 interacts with several biological targets beyond MEK1 and MEK2. Notably:
Several compounds share structural or functional similarities with CI-1040. These include:
Compound Name | Mechanism | Unique Features |
---|---|---|
Trametinib | MEK inhibitor | Approved for melanoma treatment |
Cobimetinib | MEK inhibitor | Used in combination with vemurafenib |
Selumetinib | MEK inhibitor | Investigated for various solid tumors |
CI-1040 is distinguished by its specific selectivity for MEK1 and MEK2 and its unique metabolic pathways that may influence its therapeutic efficacy compared to these similar compounds .
CI-1040, also known as PD-184352, is systematically named 2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide under IUPAC nomenclature. Its molecular formula is C₁₇H₁₄ClF₂IN₂O₂, with a molecular weight of 478.66 g/mol. The structure features a diphenylamine core substituted with chlorine and iodine on one aromatic ring, and fluorine atoms on the adjacent benzamide moiety. A cyclopropylmethoxy group is attached via an amide bond, contributing to its allosteric binding to MEK1/2.
CI-1040 is achiral, as confirmed by its absence of stereocenters in the crystallographic structure. The planar arrangement of substituents on the diphenylamine core eliminates the possibility of geometric isomerism. Computational analyses of its 3D conformation reveal no energetically favorable stereoisomers under physiological conditions.
CI-1040 was derived from anthranilic acid precursors through a multi-step synthesis:
Key intermediates were optimized for solubility and metabolic stability, with the hydroxamate ester moiety critical for MEK binding.
SAR studies focused on three regions (Table 1):
Replacing the hydroxamate ester with polar groups (e.g., hydroxyalkyl) improved solubility but reduced potency, underscoring the ester’s role in allosteric inhibition.
CI-1040 exhibits poor aqueous solubility (2.08 mg/mL in corn oil) but high solubility in DMSO (≥100 mg/mL). Its experimental logP (3.2) suggests moderate lipophilicity, consistent with its ability to penetrate cell membranes. The partition coefficient was calculated using the formula:
$$
\log P = \frac{\text{[CI-1040]}{octanol}}{\text{[CI-1040]}{water}}
$$
This property aligns with its oral bioavailability in preclinical models.
CI-1040 undergoes rapid hydrolysis of the hydroxamate ester in vivo, yielding a carboxylic acid metabolite with reduced MEK affinity. In plasma, its half-life is 2.3 hours (rat) and 5 hours (dog), necessitating frequent dosing in clinical trials. Degradation is accelerated in acidic environments (e.g., gastric fluid), limiting its utility as an oral agent.
Tables
Table 1: Key SAR Findings in CI-1040 Development
Structural Feature | Optimization Strategy | Biological Outcome |
---|---|---|
Diphenylamine core | Halogen substitution (Cl, I) | Increased MEK1 binding affinity |
Benzamide fluorination | Addition of F at C3/C4 | Enhanced cellular uptake |
Cyclopropylmethoxy side chain | Replacement of linear alkoxy groups | Improved kinase selectivity and solubility |
Table 2: Physicochemical Profile of CI-1040
Property | Value |
---|---|
Molecular Weight | 478.66 g/mol |
Solubility (DMSO) | ≥100 mg/mL |
logP | 3.2 |
Plasma Stability (t₁/₂) | 2.3–5 hours (species-dependent) |
Environmental Hazard